N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
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Overview
Description
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Preparation Methods
The synthesis of N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by the introduction of the pyrazoline moiety through cyclization reactions. The final step involves acetylation to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The compound’s ability to bind to specific proteins and interfere with their function is key to its biological activity .
Comparison with Similar Compounds
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic with broad-spectrum activity.
Carbadox: An antimicrobial growth promoter used in animal feed.
Properties
IUPAC Name |
N-[4-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13(27)24-17-6-3-15(4-7-17)19-12-21(26(25-19)14(2)28)16-5-8-18-20(11-16)23-10-9-22-18/h3-11,21H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZPEPUBJAKUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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